molecular formula C11H10N4O2S B1592047 5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile CAS No. 106368-32-5

5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1592047
CAS No.: 106368-32-5
M. Wt: 262.29 g/mol
InChI Key: KZDIEUIKKWXKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methylsulfonyl phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylsulfonyl)phenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives, including 5-amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile, exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with a pyrazole core can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted, suggesting its use in developing new antibiotics .

Agrochemical Applications

1. Herbicidal Activity
Research has explored the use of pyrazole derivatives in agrochemicals, particularly as herbicides. The structural properties of this compound allow it to inhibit specific enzymes in plants, leading to effective weed control without harming crops .

2. Insecticidal Properties
Studies have also examined the insecticidal activity of this compound against agricultural pests. Its mechanism involves neurotoxic effects on insects, which could lead to its application in pest management strategies .

Case Study 1: Anticancer Activity
A study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in breast and lung cancer models, showing IC50 values lower than those of established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving animal models of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the methylsulfonyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity .

Biological Activity

5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of pyrazoles, which are recognized for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activities associated with this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H10N4O2S
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 106368-32-5

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory markers .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely documented. Specifically, compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines. For instance, studies have reported that derivatives related to this compound inhibit cell proliferation in breast and colon cancer models through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The results showed a dose-dependent decrease in inflammation markers in animal models, suggesting potential applications for treating inflammatory diseases such as arthritis .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability compared to control groups. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis analysis, confirming the compound's potential as an anticancer agent .

Summary of Research Findings

Activity Mechanism Reference
Anti-inflammatoryInhibition of NF-kB signaling
AnticancerInduction of apoptosis and cell cycle arrest
AntimicrobialDisruption of bacterial cell wall synthesis

Properties

IUPAC Name

5-amino-1-(4-methylsulfonylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-18(16,17)10-4-2-9(3-5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDIEUIKKWXKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618139
Record name 5-Amino-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106368-32-5
Record name 5-Amino-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round-bottomed flask (100 mL), equipped with a reflux condenser and N2 inlet septum, was charged with 4-(methylsulfonyl)phenylhydrazine hydrochloride (2 g, 9 mmol), and sodium methoxide (0.49 g, 9 mmol). Methanol (20 mL) was added under a stream of nitrogen at room temperature. The reaction mixture was stirred for 15–20 minutes until the purple color disappeared and a white precipitate was formed. This was followed by the addition of ethoxymethylenemalononitrile (1.1 g, 9 mmol) and stirring at room temperature for an additional 10 mins, subsequently the reaction mixture was brought to reflux for 150 mins. The cooled reaction mixture was filtered and concentrated under reduced pressure to afford the crude product. The solid residue was dissolved in EtOAc/H2O. The EtOAc layer was collected, washed with saturated aqueous NaCl, dried over NaSO4 and concentrated to give second portion of the crude product. The crude product was purified by flash chromatography (10% CH3OH/CH2Cl2) and recrystallized from methanol to give a yellow crystalline product (625 mg, 26%). 1H NMR (DMSO-d6, 400 MHz) δ 3.27 (s, 3H), 6.98 (s, 2H), 7.81 (d, 2H), 7.88 (s, 1H), 8.06 (s, 2H). LCMS: calculated for C11H10N4O2S 262.05, observed 262.9 (MH+)
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.